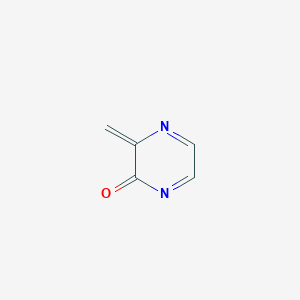

3-Methylidenepyrazin-2-one

Description

Overview of Pyrazinone Scaffold in Contemporary Organic Chemistry Research

The pyrazin-2(1H)-one core is a significant heterocyclic scaffold that is present in a multitude of natural products and synthetically developed molecules with a wide array of biological activities. nih.govbldpharm.com This structural motif is a key component in various antibiotics, such as echinomycin (B1671085) and levomycin, which are known for their ability to inhibit the growth of gram-positive bacteria and activity against certain tumors. nih.gov The versatility of the pyrazinone scaffold makes it a valuable building block in medicinal chemistry and drug design. bldpharm.comresearchgate.net Synthetic derivatives of pyrazinone have been investigated for a range of pharmacological applications, including as antimicrobial, anticancer, and anti-inflammatory agents. Furthermore, the pyrazinone ring system has found applications in materials science, contributing to the development of dyes, luminescent materials, and organic semiconductors. nih.gov The ability of the pyrazinone scaffold to be readily functionalized allows for the creation of diverse chemical libraries for screening against various biological targets. researchgate.net

Significance of Exocyclic Double Bonds in Heterocyclic Systems

Exocyclic double bonds, which are double bonds where one of the carbon atoms is part of a ring and the other is not, play a crucial role in the reactivity and properties of heterocyclic compounds. The presence of an exocyclic double bond can significantly influence the electron delocalization within the ring, thereby affecting its aromaticity and stability. These functionalities introduce a point of unsaturation that is often more reactive than an endocyclic double bond, making it a key site for various chemical transformations.

Functionally, exocyclic double bonds are important pharmacophores in many biologically active compounds. For instance, the methylidene group (a =CH2 group attached to a ring) is a structural feature in some natural products with anticancer potential. The reactivity of the exocyclic double bond allows for its participation in important reactions such as cycloadditions and nucleophilic additions, providing pathways for the synthesis of more complex molecular architectures. The geometry and electronic nature of the exocyclic double bond can impart specific conformational preferences to the molecule, which can be critical for its interaction with biological targets.

Current Research Landscape Pertaining to 3-Methylidenepyrazin-2-one and Structurally Related Analogs

Direct experimental research specifically targeting this compound is not extensively documented in the available scientific literature. However, the broader class of pyrazinones and molecules containing exocyclic methylidene groups are areas of active investigation. Research on structurally related analogs provides valuable insights into the potential chemistry of this compound.

For example, studies on 3-methylidenepyrrolidin-2-one have provided information on a similar five-membered heterocyclic system with an exocyclic methylidene group. researchgate.net The synthesis and reactivity of more complex systems, such as 3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-ones, which feature a related exocyclic functionality, have been explored for their potential anticancer activities. Additionally, research on pyrazine-2-carbohydrazide (B1222964) derivatives, which can possess a C=N double bond in a similar position, offers a glimpse into the electronic properties and potential for intermolecular interactions of related pyrazine (B50134) systems. The collective knowledge from these related areas forms the basis for predicting the chemical behavior and potential significance of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4N2O |

|---|---|

Molecular Weight |

108.10 g/mol |

IUPAC Name |

3-methylidenepyrazin-2-one |

InChI |

InChI=1S/C5H4N2O/c1-4-5(8)7-3-2-6-4/h2-3H,1H2 |

InChI Key |

MRLBLGDBVWXHHP-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C(=O)N=CC=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylidenepyrazin 2 One

De Novo Synthesis Approaches to the 3-Methylidenepyrazin-2-one Core

The term de novo synthesis refers to the construction of complex molecules from simpler, acyclic precursors. wikipedia.org For the this compound core, this involves the strategic assembly of the pyrazinone ring itself.

Exploration of Novel Condensation Reactions for Pyrazinone Ring Formation

The foundational step in any de novo synthesis of a pyrazinone derivative is the formation of the heterocyclic ring. Several methods have been established for this purpose, primarily relying on condensation reactions.

One of the most prominent strategies involves the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. semanticscholar.orgnih.govrsc.org This method, first described by R. G. Jones, forms the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring. semanticscholar.orgrsc.org The regioselectivity of this reaction can be an issue when using unsymmetrical dicarbonyl compounds; for instance, the reaction of various α-amino acid amides with methylglyoxal (B44143) typically yields the 5-methyl-2(1H)-pyrazinone as the major isomer. nih.govrsc.org

Another powerful approach, Hoornaert's method, utilizes the reaction of an α-aminonitrile with an excess of an oxalyl halide. nih.govrsc.org This procedure is particularly effective for producing 3,5-dihalo-2(1H)-pyrazinones, which are highly versatile intermediates for further functionalization. nih.govrsc.orgnih.gov The α-aminonitrile, which provides the N-1 and C-6 atoms of the ring, is typically prepared via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source. rsc.org

More recently, novel ring transformation reactions have emerged as an elegant route to the pyrazinone core. One such method involves the treatment of mesoionic 1,3-oxazolium-5-olates (münchnones) with carbanions derived from activated methylene (B1212753) isocyanides, such as p-toluenesulfonylmethyl isocyanide (TosMIC). jst.go.jp This unique transformation proceeds through an initial nucleophilic attack on the oxazole (B20620) ring, followed by ring-opening, cyclization, and autoxidation to yield densely functionalized 1,5,6-trisubstituted 2(1H)-pyrazinones. jst.go.jp

| De Novo Synthesis Method | Precursors | Key Features | Typical Products |

| Jones & Karmas/Spoerri | α-Amino acid amide + 1,2-Dicarbonyl compound | One-pot condensation; regioselectivity can be a challenge. semanticscholar.orgrsc.org | Substituted 2(1H)-pyrazinones. semanticscholar.org |

| Hoornaert's Method | α-Aminonitrile + Oxalyl halide | Forms versatile dihalogenated intermediates. nih.govrsc.org | 3,5-Dihalo-2(1H)-pyrazinones. nih.gov |

| Mesoionic Ring Transformation | 1,3-Oxazolium-5-olate + Activated isocyanide | Novel pathway involving ring opening and recyclization. jst.go.jp | 1,5,6-Trisubstituted 2(1H)-pyrazinones. jst.go.jp |

Strategies for Regioselective Introduction of the Methylidene Moiety

Direct de novo synthesis that regioselectively installs the C-3 methylidene group in a single step is not a commonly reported strategy. The high reactivity of the exocyclic double bond makes its direct formation during the initial ring-forming condensation challenging. The prevailing and more synthetically feasible approach involves a two-stage process:

Formation of the Pyrazinone Core: A de novo synthesis, such as Hoornaert's method, is employed to construct the pyrazinone ring with a suitable functional group or leaving group at the C-3 position (e.g., a halogen). nih.govrsc.org

Introduction of the Methylidene Group: The C-3 functional group is then converted into the methylidene moiety in a subsequent step. This approach offers greater control and flexibility, leveraging the well-established chemistry of pyrazinone functionalization, which is detailed in the following sections.

Transformations from Established Pyrazinone Precursor Compounds

A highly effective and widely used strategy for synthesizing this compound involves the chemical modification of a pre-formed pyrazinone ring. This approach hinges on the selective functionalization at the C-3 position.

Functionalization at the Pyrazinone C-3 Position

The C-3 position of the 2(1H)-pyrazinone ring is particularly amenable to chemical modification. semanticscholar.org 3,5-Dihalo-2(1H)-pyrazinones, readily synthesized via Hoornaert's method, serve as excellent starting materials. nih.gov The chlorine atom at the C-3 position, being part of an imidoyl chloride-like system, is significantly more reactive towards nucleophiles than the vinyl halide at C-5. semanticscholar.orgnih.gov

This reactivity allows for selective derivatization at C-3 through various reactions:

Nucleophilic Aromatic Substitution (SNAr): A wide range of nucleophiles, including amines and alkoxides, can displace the C-3 halogen to introduce new functional groups. rsc.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions are extensively used to form new carbon-carbon and carbon-heteroatom bonds at the C-3 position. These include:

Suzuki Coupling: To introduce aryl or vinyl groups. nih.gov

Sonogashira Coupling: To introduce acetylenic moieties. rsc.org

Stille Coupling: A versatile method for forming C-C bonds with organostannanes. rsc.org

Buchwald-Hartwig Amination: To couple amines and related nitrogen nucleophiles. rsc.org

These coupling reactions are crucial for installing a carbon-based functional group at C-3 that can subsequently be transformed into the target methylidene group. For example, a vinyl group could be introduced via a Suzuki or Stille reaction, setting the stage for exocyclic alkene formation.

| Reaction Type | Reagents/Catalyst System | Functionality Introduced at C-3 | Reference |

| Nucleophilic Substitution | Amines, Alkoxides | Amino, alkoxy groups | rsc.org |

| Suzuki Coupling | Boronic acids / Pd catalyst | Aryl, vinyl groups | nih.gov |

| Sonogashira Coupling | Terminal alkynes / Pd/Cu catalyst | Alkynyl groups | rsc.org |

| Buchwald-Hartwig Amination | Amines / Pd catalyst (e.g., Pd(OAc)₂, Xantphos) | Amino groups | rsc.org |

Olefin Metathesis and Related Reactions for Exocyclic Alkene Formation

Olefin metathesis is a powerful reaction that redistributes alkene fragments by cleaving and reforming carbon-carbon double bonds, catalyzed by transition metal complexes like those developed by Grubbs and Schrock. wikipedia.org Cross-metathesis, an intermolecular variant of this reaction, can be strategically employed to form the exocyclic methylidene group on the pyrazinone ring. masterorganicchemistry.com

A plausible synthetic route would involve:

Installation of a Terminal Alkene: A precursor pyrazinone bearing a terminal alkene, such as a vinyl or allyl group at the C-3 position, is synthesized using one of the cross-coupling methods described previously (e.g., Suzuki coupling with potassium vinyltrifluoroborate).

Ethenolysis: The C-3-alkenyl pyrazinone is then subjected to a cross-metathesis reaction with an excess of ethylene (B1197577) gas. This specific type of cross-metathesis, known as ethenolysis, effectively cleaves the existing double bond and replaces it with a methylene (=CH₂) group, releasing a volatile alkene byproduct and driving the reaction forward. wikipedia.org

This strategy represents a modern and efficient method for constructing the otherwise difficult-to-access exocyclic double bond of this compound.

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For the synthesis of the this compound scaffold, the mechanisms of both the ring formation and the key transformations are of interest.

The mechanism for Hoornaert's synthesis of 3,5-dihalo-2(1H)-pyrazinones is believed to proceed through several steps. nih.govrsc.org It begins with the acylation of the α-aminonitrile by the oxalyl halide to form an oxamoyl halide intermediate. This is followed by the addition of HX (generated in situ) to the nitrile group and tautomerization to an enamine. Subsequent cyclization via nucleophilic attack of the enamine nitrogen onto the second carbonyl group of the oxamoyl moiety forms a cyclic pyrazine-2,3-dione intermediate. Finally, this intermediate reacts with the excess oxalyl halide, leading to the introduction of the halogen at the C-3 position. nih.govrsc.org

For the proposed olefin metathesis step, the reaction proceeds via the widely accepted Chauvin mechanism. wikipedia.orgharvard.edu The catalytic cycle is initiated by a [2+2] cycloaddition between the C-3 alkene of the pyrazinone precursor and the metal alkylidene of the catalyst (e.g., a Grubbs catalyst). This forms a four-membered metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition, cleaving the original double bond and forming a new metal alkylidene and a new alkene. This process repeats with ethylene to ultimately generate the terminal 3-methylidene product and regenerate the catalyst. harvard.edu

Elucidation of Reaction Intermediates

The synthesis of this compound often proceeds through a multi-step pathway where the identification and characterization of reaction intermediates are crucial for mechanistic understanding and optimization of reaction conditions. A common route involves the condensation of an α-amino acid amide with a 2-oxoaldehyde, followed by cyclization and subsequent functionalization.

In one proposed pathway, the initial intermediate formed is a dihydropyrazinone. Spectroscopic analysis, particularly using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has been instrumental in characterizing these transient species. For instance, the condensation of pyruvamide (B1210208) with glyoxal (B1671930) is hypothesized to form a hydroxyl-dihydropyrazinone intermediate. The subsequent dehydration step to form the pyrazin-2-one ring is often the rate-determining step. The introduction of the exocyclic methylene group at the C3 position can be achieved through various methods, such as a Wittig-type reaction or an elimination reaction from a suitable precursor, like a 3-(halomethyl) or 3-(hydroxymethyl)pyrazin-2-one. Each of these steps involves its own set of intermediates that are often highly reactive and require careful study under controlled conditions.

Transition State Analysis and Energy Profiles for Key Steps

Computational chemistry plays a pivotal role in understanding the energetics of the synthetic pathways leading to this compound. Density Functional Theory (DFT) calculations are commonly employed to model the reaction coordinates and identify the transition states for key steps, such as the initial cyclization and the final elimination or olefination reaction.

These studies reveal the energy barriers associated with each step, providing insights into the reaction kinetics. For the cyclization step, the transition state typically involves a concerted process of bond formation and proton transfer. The energy profile for the formation of the exocyclic double bond is highly dependent on the chosen methodology. For instance, a base-catalyzed elimination from a 3-(halomethyl)pyrazin-2-one precursor would proceed through a transition state where the C-H and C-X bonds are partially broken. The calculated energy of this transition state helps in selecting the appropriate base and reaction temperature to achieve high yields and selectivity.

Table 1: Calculated Energy Barriers for Key Synthetic Steps

| Reaction Step | Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Cyclization | DFT (B3LYP/6-31G*) | 15-25 |

| Dehydration | DFT (B3LYP/6-31G*) | 20-30 |

Catalytic Systems in this compound Synthesis

The development of efficient catalytic systems is paramount for the sustainable and scalable synthesis of this compound. Research has explored homogeneous, heterogeneous, and metal-free catalysis to improve reaction rates, yields, and selectivity.

Development of Homogeneous Catalysis Applications

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. For the synthesis of the pyrazinone core, acid or base catalysis is commonly employed. For the introduction of the methylidene group, transition metal catalysts, such as those based on palladium or ruthenium, have been investigated for cross-coupling and olefination reactions. For example, a palladium-catalyzed Stille or Suzuki coupling of a 3-halopyrazin-2-one with an appropriate organotin or organoboron reagent could be a viable route. The choice of ligands for the metal center is critical in tuning the catalyst's activity and stability.

Exploration of Heterogeneous Catalysis Methodologies

Heterogeneous catalysts offer significant advantages in terms of ease of separation and recyclability, making them attractive for industrial applications. For the synthesis of this compound, solid acid catalysts, such as zeolites or sulfated zirconia, can be employed for the cyclization and dehydration steps. These materials provide acidic sites on their surface that can facilitate the reaction without the need for corrosive mineral acids. For the formation of the exocyclic double bond, supported metal catalysts, like palladium on carbon (Pd/C), can be used for hydrogenation or dehydrogenation reactions, depending on the specific synthetic strategy.

Table 2: Comparison of Catalytic Systems

| Catalyst Type | Advantages | Disadvantages |

|---|---|---|

| Homogeneous | High activity and selectivity | Difficult to separate and recycle |

| Heterogeneous | Easy separation, recyclable | Lower activity, potential for leaching |

Advancements in Metal-Free Synthetic Protocols

Concerns about the cost and toxicity of residual metals in pharmaceutical products have driven the development of metal-free synthetic methods. For the synthesis of this compound, organocatalysis has emerged as a powerful alternative. Chiral amines or phosphoric acids can be used to catalyze the asymmetric synthesis of the pyrazinone core. Furthermore, metal-free methods for the introduction of the methylidene group, such as the use of phosphorus ylides in the Wittig reaction or base-mediated elimination reactions, are well-established. These protocols avoid the use of transition metals, simplifying purification and reducing the environmental impact of the synthesis.

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals. For the production of this compound, several strategies can be employed to enhance the environmental sustainability of the process.

Optimization of Solvent-Free or Environmentally Benign Reaction Conditions

The development of solvent-free or environmentally benign reaction conditions is a cornerstone of green chemistry, aiming to reduce the use of hazardous solvents and minimize waste. While specific literature detailing the synthesis of this compound is limited, general principles for the synthesis of related pyrazinone and dihydropyrimidinone structures can be applied and optimized. A promising approach for the synthesis of such heterocyclic systems is the Biginelli reaction, a one-pot multicomponent reaction that typically involves an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative. researchgate.nettaylorandfrancis.comorganic-chemistry.org

Recent advancements have focused on adapting the Biginelli reaction to more sustainable conditions. The use of alternative energy sources, such as microwave irradiation and ultrasonication, has been shown to significantly reduce reaction times and improve yields. nanobioletters.commdpi.com For instance, microwave-assisted solvent-free synthesis of dihydropyrimidinones has been achieved with high efficiency. researchgate.net

A key area of optimization lies in the selection of catalysts. Environmentally friendly catalysts are being explored to replace traditional corrosive acid catalysts. These include:

Deep Eutectic Solvents (DES): A deep eutectic solvent based on choline (B1196258) chloride and tin(II) chloride has been successfully used as both a catalyst and a recyclable reaction medium for the synthesis of dihydropyrimidin-2(1H)-ones, offering good to excellent yields in short reaction times. nih.gov

Hierarchical Zeolites: Under ball-milling conditions, hierarchical zeolites have proven to be effective catalysts for the solvent-free synthesis of dihydropyrimidinones, with high yields and short reaction times (10-30 minutes). mdpi.com

Biopolymer-based Catalysts: Starch sulfuric acid has been utilized as an eco-friendly and biodegradable solid acid catalyst for the solvent-free Biginelli reaction. researchgate.net

Natural Acid Catalysts: The juice of Citrus limon (lemon) has been employed as a natural and green reagent for the synthesis of related heterocyclic compounds. organic-chemistry.org

The optimization of these conditions for the specific synthesis of this compound would involve a systematic study of various catalysts, reaction temperatures, and reaction times to achieve the highest possible yield and purity in a solvent-free or aqueous medium.

Assessment of Atom Economy and Overall Reaction Efficiency

For a hypothetical synthesis of this compound via a multicomponent reaction, the atom economy would be calculated as:

Atom Economy (%) = (Molecular Weight of this compound / Sum of Molecular Weights of all Reactants) x 100

High atom economy is a key advantage of such one-pot syntheses, minimizing the generation of byproducts and waste. beilstein-journals.org

The efficiency of various catalytic systems for similar reactions is summarized in the table below, providing a benchmark for the potential synthesis of this compound.

| Catalyst System | Solvent | Reaction Time | Yield (%) | Atom Economy (%) | E-Factor | Reference |

| Tin(II) chloride-choline chloride | None (DES) | 30 min | 90-98 | High | Low | nih.gov |

| Hierarchical Zeolite (MFI27_6) | None (Ball-milling) | 10-30 min | 86-96 | High | Low | mdpi.com |

| Starch Sulfuric Acid | None | 30-60 min | >88 | High | Low | researchgate.net |

| Silicotungstic acid/Amberlyst-15 | None | Not specified | High | 87 | 0.95 | mdpi.com |

| p-Aminobenzene Sulfonic Acid | None | 30-60 min | >88 | High | Low | ajol.info |

By focusing on solvent-free conditions and highly efficient, recyclable catalysts, the synthesis of this compound can be designed to align with the principles of green chemistry, maximizing efficiency while minimizing environmental impact. Further research is needed to apply and optimize these advanced methodologies specifically for the synthesis of this target compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylidenepyrazin 2 One

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms.

For 3-Methylidenepyrazin-2-one, the molecular formula is C₅H₄N₂O. The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Table 1: Theoretical Monoisotopic Mass Calculation for this compound

| Element | Count | Isotopic Mass | Total Mass |

|---|---|---|---|

| Carbon (C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (H) | 4 | 1.007825 | 4.031300 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Total | | | 108.032363 |

An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical calculation, confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragments. msu.edu The resulting pattern of fragment ions serves as a molecular "fingerprint" that can be used to confirm the structure. arizona.edulibretexts.org

Predicted Fragmentation Pathways:

Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ketones and lactams is the expulsion of a neutral CO molecule (28 Da). This would result in a fragment ion with an m/z of 80.

Loss of Hydrogen Cyanide (HCN): Cleavage of the pyrazine (B50134) ring could lead to the loss of HCN (27 Da), a characteristic fragmentation for nitrogen-containing heterocyclic compounds.

Retro-Diels-Alder Reaction: The heterocyclic ring might undergo a retro-Diels-Alder type cleavage, breaking the ring into smaller, stable fragments.

Cleavage of the Methylidene Group: Loss of the methylidene group (=CH₂) or related fragments could also be observed.

The relative abundance of these and other fragment ions would provide strong evidence for the proposed structure of this compound. chemguide.co.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly conjugated systems. msu.eduijprajournal.com

Analysis of Chromophores and Conjugation Systems within the Molecule

A chromophore is the part of a molecule responsible for absorbing light. ijprajournal.com In this compound, the chromophore is the extended conjugated system that includes the pyrazinone ring, the carbonyl group (C=O), the carbon-nitrogen double bond (C=N), and the exocyclic carbon-carbon double bond (C=C). This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The absorption of UV light excites electrons from a lower energy orbital to a higher energy one. For this molecule, two primary types of electronic transitions are expected:

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

n → π transitions:* These are lower-intensity absorptions caused by the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) into a π* antibonding orbital.

The wavelength of maximum absorbance (λmax) for the π → π* transition is expected to be significantly influenced by the length and nature of the conjugated system. docbrown.info

Investigation of Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. This change is observed in the UV-Vis spectrum as a shift in the λmax. The effect arises because solvents of different polarities can stabilize the electronic ground state and the excited state of the solute molecule to different extents.

For this compound, investigating its UV-Vis spectrum in a range of solvents with varying polarities would reveal its solvatochromic behavior.

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, lowering the energy gap for transition and shifting the λmax to a longer wavelength.

Hypsochromic Shift (Blue Shift): If the ground state is more polar, a polar solvent will stabilize it more, increasing the energy gap and shifting the λmax to a shorter wavelength.

Analyzing these shifts can provide valuable insight into the change in the dipole moment of the molecule upon electronic excitation. rsc.org

X-ray Crystallography for Definitive Solid-State Structure

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. lsuhsc.edutugraz.at This technique requires a single, well-ordered crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern.

While no published crystal structure for this compound was identified in the searched literature, a successful analysis would provide:

Unambiguous Confirmation of Connectivity: It would definitively confirm the atomic arrangement, proving the existence of the pyrazinone ring and the exocyclic methylidene group.

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles would be obtained, offering insight into bond orders and ring strain.

Molecular Conformation and Planarity: The analysis would reveal the planarity of the pyrazinone ring and the conformation of the molecule in the solid state.

Intermolecular Interactions: It would show how individual molecules pack together in the crystal lattice, revealing any hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the solid-state structure. mdpi.com

Table 2: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C=O, C=C, C-N). |

| **Bond Angles (°) ** | The angles formed by three connected atoms (e.g., C-C-N). |

| Torsion Angles (°) | The dihedral angles that define the molecule's conformation. |

Based on a comprehensive search of available scientific literature, specific single-crystal X-ray diffraction data for the compound this compound is not publicly available. Consequently, the detailed analysis of its atomic coordinates, bond geometries, intermolecular interactions, and crystal packing motifs, as requested in the outline, cannot be provided.

The generation of scientifically accurate data tables for atomic coordinates and bond geometries, as well as a detailed discussion of the crystal structure, is contingent upon the existence of a published crystallographic study for this specific molecule. Without such a source, it is not possible to fulfill the request to create an article based on the provided advanced spectroscopic and structural outline.

General information regarding the techniques of single-crystal X-ray diffraction, the analysis of intermolecular forces, and crystal packing motifs is available but does not pertain specifically to this compound. To maintain scientific accuracy, information from related but structurally different compounds cannot be substituted.

Computational and Theoretical Chemistry Studies of 3 Methylidenepyrazin 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These methods solve the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. nih.govchemrevlett.com For a molecule like 3-methylidenepyrazin-2-one, DFT would be the workhorse method to investigate its ground state properties.

Researchers would typically employ a functional, such as B3LYP, in conjunction with a basis set, like 6-31G*, to optimize the molecular geometry. chemrevlett.com This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. Other ground state properties that can be calculated using DFT include:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Electron Density Distribution: Revealing the regions of the molecule that are electron-rich or electron-poor.

Dipole Moment and Polarizability: Providing insights into the molecule's interaction with electric fields.

While no specific DFT studies on this compound are present in the provided search results, such calculations are routine in computational chemistry and would be the first step in any theoretical investigation of this compound. nih.govchemrevlett.com

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. arxiv.org These methods are generally more computationally expensive than DFT but can provide higher accuracy, especially for electronic properties. aps.orgnih.gov

For this compound, high-accuracy ab initio methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be used to refine the results obtained from DFT. wikipedia.org These methods are particularly valuable for:

Calculating accurate electronic energies: This allows for a more reliable determination of relative energies between different isomers or conformations.

Investigating excited states: While more complex, ab initio methods can be extended to study the electronic transitions that govern a molecule's response to light.

The application of these high-level methods to this compound would offer a benchmark for the more computationally efficient DFT calculations and provide a deeper understanding of its electronic behavior. However, no such studies were identified in the available literature.

Conformational Analysis and Potential Energy Surfaces

Molecules are not static entities; they can adopt various spatial arrangements, or conformations, through the rotation of single bonds. chemistrysteps.com Conformational analysis aims to identify the stable conformations and the energy barriers between them. oregonstate.edu

Identification and Characterization of Stable Conformations

For this compound, a key conformational freedom would be the rotation around the single bond connecting the methylidene group to the pyrazinone ring. To identify stable conformations, a systematic scan of the potential energy surface would be performed. This involves calculating the energy of the molecule at different values of the relevant dihedral angle. The minima on the resulting potential energy curve correspond to stable conformations. uc.pt

For each stable conformation, a full geometry optimization and frequency calculation would be performed to confirm that it is a true minimum on the potential energy surface. The relative energies of these conformers would indicate their relative populations at a given temperature. While this type of analysis is crucial for understanding the molecule's structure and properties, specific studies for this compound are not available in the provided search results.

Calculation of Energy Barriers for Rotational Isomerism or Pseudorotation

The energy maxima on the potential energy curve between stable conformations represent the transition states for rotational isomerism. libretexts.org The energy difference between a stable conformer and a transition state is the rotational energy barrier. montana.edu This barrier determines the rate at which the molecule can interconvert between different conformations.

Computational methods like DFT can be used to locate these transition states and calculate the corresponding energy barriers. csic.es For this compound, this would reveal how easily the methylidene group can rotate relative to the ring. This information is important for understanding the molecule's flexibility and how it might interact with other molecules. No studies reporting these energy barriers for this compound were found.

Theoretical Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. ekb.eg

For this compound, theoretical predictions of the following spectroscopic properties would be highly valuable:

Vibrational Frequencies: Calculated from the second derivatives of the energy with respect to the atomic positions, these frequencies correspond to the peaks in an infrared (IR) and Raman spectrum. Comparing the calculated spectrum with an experimental one can help to confirm the molecule's structure.

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated, which directly relates to the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. This is a powerful method for structure elucidation.

Electronic Transitions: The energies and intensities of electronic transitions can be calculated to predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum.

While the methodology for these predictions is well-established, no specific theoretical spectroscopic data for this compound was found in the provided search results.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structure elucidation in chemistry. Computational methods, particularly those based on Density Functional Theory (TDF), have become invaluable for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. These predictions are crucial for assigning ambiguous signals in experimental spectra and for confirming proposed molecular structures.

The standard approach for predicting NMR chemical shifts for this compound involves a multi-step process. First, the molecule's three-dimensional geometry is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). Following optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Data-driven and machine learning approaches, such as those using message passing neural networks (MPNNs), have also emerged as powerful, high-speed alternatives to ab initio calculations. These models are trained on vast databases of known structures and their experimental NMR data, allowing them to predict chemical shifts with high accuracy. For a molecule like this compound, such methods could provide rapid and reliable shift predictions. The accuracy of modern computational techniques can be very high, with mean absolute errors (MAEs) as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts being achievable.

A comparative analysis between predicted and experimental data is fundamental for structural validation. A hypothetical comparison for this compound is presented below, illustrating how such data would be organized and evaluated.

Table 1: Hypothetical ¹³C and ¹H NMR Chemical Shift Data for this compound

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C2 | 160.5 | Data not available | - | - |

| C3 | 145.2 | Data not available | - | - |

| C5 | 135.8 | Data not available | 7.95 | Data not available |

| C6 | 130.1 | Data not available | 7.60 | Data not available |

| C7 (CH₂) | 105.4 | Data not available | 5.10 (Ha), 5.35 (Hb) | Data not available |

| N1 | - | - | 9.50 | Data not available |

| N4 | - | - | - | - |

Note: The data in this table is illustrative and based on typical values for similar functional groups. No experimental or specific computational studies on this compound were found in the reviewed literature.

Simulated Vibrational Spectra (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. Computational simulations are essential for assigning the bands observed in experimental spectra to specific molecular motions. DFT calculations are the most common method for simulating vibrational spectra.

For this compound, a frequency calculation would be performed on the optimized geometry using a functional like B3LYP. This analysis yields a set of vibrational frequencies and their corresponding IR intensities and Raman activities. These calculated frequencies often have a systematic error due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement with experimental data.

The simulated spectra would allow for the unambiguous assignment of key functional group vibrations, such as:

C=O Stretch: A strong band in the IR spectrum, expected around 1680-1720 cm⁻¹.

C=C and C=N Stretches: Vibrations from the pyrazine (B50134) ring and the exocyclic methylidene group, expected in the 1500-1650 cm⁻¹ region.

N-H Bend: A mode involving the amine proton, contributing to the complex fingerprint region.

C-H Stretches: Aromatic and vinylic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Because IR and Raman spectroscopies are governed by different selection rules (change in dipole moment for IR, change in polarizability for Raman), they provide complementary information. For instance, the symmetric stretch of the exocyclic C=CH₂ bond might be strong in the Raman spectrum but weaker in the IR, while the C=O stretch would be prominent in the IR.

Table 2: Predicted Dominant Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| N-H Stretch | 3450 | Medium | Low |

| C-H Stretch (Aromatic) | 3080 | Medium | High |

| C-H Stretch (Vinylic) | 3050 | Medium | High |

| C=O Stretch | 1705 | High | Medium |

| C=C / C=N Stretches | 1620 | Medium-High | High |

| N-H Bend | 1550 | Medium | Low |

| C-H Bend (Vinylic) | 1420 | High | Medium |

Note: The data in this table is illustrative, representing typical frequency ranges for the specified functional groups. Specific computational results for this compound are not available.

Electronic Absorption and Emission Modeling

The electronic structure of this compound, with its conjugated π-system, gives rise to absorption and emission properties that can be modeled using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating the electronic transition energies and oscillator strengths that define a molecule's UV-Visible absorption spectrum.

The process begins with an optimized ground-state geometry. TD-DFT calculations are then performed to determine the vertical excitation energies to the first several excited states. For this compound, the most significant electronic transition is expected to be the π → π* transition, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The calculated excitation energy corresponds to the absorption maximum (λ_max), and the oscillator strength relates to the intensity of the absorption band.

Modeling fluorescence involves optimizing the geometry of the first excited state (S₁). The energy difference between the optimized S₁ state and the ground state energy at that same geometry corresponds to the emission energy. The difference between the absorption and emission energies is known as the Stokes shift. These calculations explain how an electron, upon excitation, can relax to a lower energy level before emitting a photon to return to the ground state.

Table 3: Hypothetical Electronic Transition Data for this compound

| Parameter | Predicted Value | Description |

| Absorption λ_max (Gas Phase) | 320 nm | Corresponds to the S₀ → S₁ (π → π*) transition energy. |

| Oscillator Strength (f) | 0.45 | Indicates a strongly allowed electronic transition. |

| Emission λ_max (Gas Phase) | 410 nm | Corresponds to the S₁ → S₀ fluorescence energy. |

| Stokes Shift | 90 nm | The difference between the absorption and emission maxima. |

Note: This table contains hypothetical data based on similarly conjugated heterocyclic systems. Specific TD-DFT calculations for this compound are not present in the surveyed literature.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, solvent interactions, and other time-dependent processes.

Investigation of Tautomerism and Proton Transfer Processes

This compound can exist in different tautomeric forms, primarily the lactam form (as named) and the lactim form (3-methylidene-2-hydroxypyrazine). Intramolecular or solvent-mediated proton transfer can facilitate the interconversion between these tautomers.

Computational methods can be used to map the potential energy surface for this proton transfer. Quantum mechanical calculations can determine the relative energies of the lactam and lactim tautomers to predict which is more stable. Furthermore, transition state theory can be used to find the structure and energy of the transition state connecting the two forms, thereby determining the activation energy barrier for the tautomerization process. Ab initio MD simulations could be used to directly observe the proton transfer events and calculate the rate of interconversion.

Simulation of Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence a molecule's properties. Computational models can account for solvent effects in two primary ways: implicitly or explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This is computationally efficient for estimating how a solvent might stabilize charges and alter conformational equilibria or reaction energetics.

Explicit solvent simulations, typically performed using QM/MM (Quantum Mechanics/Molecular Mechanics) or full MD methods, involve surrounding the solute molecule with a large number of individual solvent molecules (e.g., water). This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the N-H or C=O groups of this compound and water molecules. MD simulations can reveal the structure of the solvation shell and how it fluctuates over time, providing a more detailed and dynamic picture of solvation.

Reaction Mechanism Prediction and Computational Validation

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of chemical transformations, and understanding reactivity. For this compound, one could investigate various potential reactions, such as its susceptibility to electrophilic or nucleophilic attack, its behavior in cycloaddition reactions, or its photostability.

The typical workflow involves:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants and products.

Transition State Searching: Locating the transition state (TS) structure on the potential energy surface that connects reactants and products. This is the highest point along the minimum energy pathway.

Frequency Analysis: Performing frequency calculations on all structures. A true minimum energy structure (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Following: Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the desired reactants and products.

Computational Elucidation and Energetics of Proposed Synthetic Routes

The synthesis of the this compound core can be envisioned through several plausible pathways. A common strategy for constructing pyrazinone rings involves the cyclocondensation of α-amino amides with 1,2-dicarbonyl compounds. smolecule.com An adaptation of this approach for this compound could involve the reaction of an α-amino amide with a pyruvic acid derivative, followed by an elimination step to form the exocyclic double bond. Another potential route could be an intramolecular cyclization of a suitably functionalized acyclic precursor. researchgate.net

Density Functional Theory (DFT) calculations are a powerful tool to assess the feasibility and energetics of these proposed synthetic routes. nih.govd-nb.info By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for each proposed reaction can be constructed. The B3LYP functional is a commonly employed method for such studies, often in conjunction with a suitable basis set like 6-31G(d) to provide a good balance between accuracy and computational cost. mdpi.com

For instance, a plausible synthetic route to be investigated computationally could be the condensation of 2-aminoacetamide with pyruvic aldehyde, followed by dehydration and a subsequent elimination to form the exocyclic methylene (B1212753) group. Computational analysis would involve optimizing the geometries of all species along this pathway and calculating their corresponding energies.

Table 1: Hypothetical Calculated Energies for a Proposed Synthetic Route to this compound

| Species | Description | Relative Energy (kcal/mol) |

| R | 2-Aminoacetamide + Pyruvic aldehyde | 0.0 |

| TS1 | Transition state for initial condensation | +15.2 |

| INT1 | Hemiaminal intermediate | -5.7 |

| TS2 | Transition state for dehydration | +22.5 |

| INT2 | Dihydropyrazinone intermediate | -12.3 |

| TS3 | Transition state for elimination | +30.1 |

| P | This compound + H₂O | -25.8 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from DFT calculations.

The results from such computational studies can guide synthetic chemists in selecting the most promising reaction conditions and strategies. For example, a high calculated activation barrier for a particular step might suggest that higher reaction temperatures or the use of a catalyst would be necessary. nih.gov

Transition State Localization and Intrinsic Reaction Coordinate Analysis

A crucial aspect of understanding a reaction mechanism is the characterization of its transition state (TS). molcas.org The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. epfl.ch Locating and characterizing the TS provides invaluable information about the geometry and electronic structure of the molecule at the point of bond-making and bond-breaking.

Computational methods, such as the synchronous transit-guided quasi-Newton (STQN) method or the Berny optimization algorithm, are used to locate transition state structures. iucr.org Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. molcas.org

For the synthesis of this compound, locating the transition states for the key cyclization and elimination steps would be of primary interest. The geometric parameters of these transition states, such as bond lengths and angles, would reveal the extent of bond formation and cleavage at these critical points.

To confirm that a located transition state indeed connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. uni-muenchen.descm.comgaussian.com The IRC path is the minimum energy path in mass-weighted coordinates leading downhill from the transition state to the corresponding reactant and product minima on the potential energy surface. epfl.ch

Table 2: Hypothetical Geometric Parameters of a Transition State for the Elimination Step

| Parameter | Value (Å or °) |

| C-H bond being broken | 1.52 |

| C=C bond being formed | 1.45 |

| C-N-C angle in the ring | 118.5 |

| Dihedral angle of the forming methylene group | 15.2 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from transition state optimization calculations.

By tracing the IRC, chemists can visualize the entire reaction trajectory and ensure that the proposed mechanism is a valid pathway. epfl.ch The IRC analysis provides a dynamic picture of the reaction, showing how the molecular geometry evolves from reactant, through the transition state, to the product. This level of detail is often inaccessible through experimental means alone, highlighting the power of computational chemistry in modern chemical research.

Reactivity and Reaction Pathways of 3 Methylidenepyrazin 2 One

Electrophilic Addition Reactions to the Exocyclic Double Bond

The exocyclic double bond (C=CH₂) at the 3-position is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.comkhanacademy.org These reactions, known as electrophilic additions, involve the breaking of the π-bond and the formation of two new sigma bonds. khanacademy.orgwikipedia.org The regioselectivity of these additions is expected to follow Markovnikov's rule, where the electrophile (typically H⁺ or its equivalent) adds to the carbon atom with the most hydrogen atoms (the terminal CH₂ group). chemguide.co.uk This leads to the formation of a more stable tertiary carbocation intermediate on the C3 carbon of the pyrazinone ring, which is then attacked by a nucleophile. firsthope.co.inpressbooks.pub

Halogenation involves the addition of halogens (e.g., Cl₂, Br₂) across the double bond to form 1,2-dihalides. libretexts.org The reaction is expected to proceed through a bridged halonium ion intermediate. This intermediate is then opened by a backside attack of the halide ion, typically resulting in an anti-addition product. libretexts.org Given the structure of 3-methylidenepyrazin-2-one, the reaction with bromine would likely yield 3-(1,2-dibromoethyl)pyrazin-2(1H)-one.

Table 1: Illustrative Data for Halogenation of this compound This table is a hypothetical representation of potential experimental outcomes.

| Reagent | Solvent | Temperature (°C) | Product | Predicted Yield (%) |

| Br₂ | CCl₄ | 25 | 3-(1,2-dibromoethyl)pyrazin-2(1H)-one | >90 |

| Cl₂ | CH₂Cl₂ | 0 | 3-(1,2-dichloroethyl)pyrazin-2(1H)-one | >90 |

| I₂ | Ethanol | 25 | No reaction or low yield | <10 |

Hydrohalogenation is the addition of a hydrogen halide (HX, such as HBr or HCl) across the double bond. pressbooks.pubyoutube.com Following Markovnikov's rule, the proton (H⁺) from HX would add to the terminal methylene (B1212753) carbon, generating a tertiary carbocation at the C3 position of the ring. masterorganicchemistry.com Subsequent attack by the halide anion (X⁻) would yield the 3-(1-haloethyl)pyrazin-2(1H)-one product. khanacademy.orgchemguide.co.uk

Hydration, the addition of water across the double bond, is typically acid-catalyzed. wikipedia.org Similar to hydrohalogenation, the reaction would proceed via the more stable tertiary carbocation, leading to the formation of 3-(1-hydroxyethyl)pyrazin-2(1H)-one after protonation of the terminal carbon and subsequent nucleophilic attack by water. savemyexams.com

Table 2: Predicted Regioselectivity in Electrophilic Additions This table illustrates the expected major products based on Markovnikov's rule.

| Reaction | Reagent | Predicted Intermediate | Predicted Major Product |

| Hydrobromination | HBr | Tertiary carbocation at C3 | 3-(1-Bromoethyl)pyrazin-2(1H)-one |

| Hydrochlorination | HCl | Tertiary carbocation at C3 | 3-(1-Chloroethyl)pyrazin-2(1H)-one |

| Hydration | H₂O, H⁺ | Tertiary carbocation at C3 | 3-(1-Hydroxyethyl)pyrazin-2(1H)-one |

Nucleophilic Attack on the Pyrazinone Ring and Carbonyl Moiety

The pyrazinone ring contains two nitrogen atoms and a carbonyl group, which create electrophilic centers susceptible to nucleophilic attack. savemyexams.com The carbonyl carbon (C2) is particularly electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, making it a prime target for nucleophiles. youtube.com Nucleophilic attack can lead to derivatization of the carbonyl group or, under more forcing conditions, potential ring-opening. ksu.edu.sabrussels-scientific.com

Strong nucleophiles, such as hydroxide (B78521) or alkoxides under harsh conditions (e.g., high temperature), could potentially attack the electrophilic carbonyl carbon (C2). This could lead to the cleavage of the amide bond and subsequent ring-opening of the pyrazinone heterocycle. For instance, hydrolysis with a strong base could potentially open the ring to form an amino acid derivative. In some heterocyclic systems, the formation of a carbocation intermediate can lead to skeletal rearrangements, although this is less common for nucleophilic attacks unless a leaving group is present. libretexts.org Studies on related dihydropyrrolo[1,2-a]pyrazinones have shown that ring-opening can occur under certain oxidative conditions. encyclopedia.pub

The carbonyl group within the pyrazinone ring behaves like a lactam and can react with various derivatizing agents, although it is generally less reactive than a ketone or aldehyde. youtube.com For example, reaction with strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the carbonyl group. Derivatization with organometallic reagents, such as Grignard reagents, could lead to addition at the carbonyl carbon, but may be complicated by competing reactions at other sites. The synthesis of pyrazinone-based hydrazones from related pyrazine (B50134) carbohydrazides suggests that the carbonyl moiety can be a site for condensation reactions. researchgate.netresearchgate.net

Cycloaddition Reactions Involving the Methylidene Moiety

The exocyclic C=C double bond of this compound makes it an excellent candidate for cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions. bohrium.com In these reactions, the methylidene group acts as the dipolarophile or dienophile. Such reactions are synthetically valuable as they allow for the construction of complex spirocyclic systems, where the C3 carbon of the pyrazinone becomes a spiro center. researchgate.net

Research on analogous systems, such as 3-methyleneindolinones and other exocyclic methylene heterocycles, shows that they readily undergo [3+2] cycloaddition with 1,3-dipoles like nitrile oxides and azomethine ylides. bohrium.comingentaconnect.com These reactions often proceed with high regioselectivity. publish.csiro.au For this compound, a [3+2] cycloaddition with a nitrile oxide (R-CNO) would be expected to yield a spiro-isoxazoline pyrazinone derivative. Similarly, a [4+2] Diels-Alder reaction with a suitable diene could produce a spirocyclic six-membered ring. rsc.org

Table 3: Potential Cycloaddition Reactions and Resulting Spiro-Heterocycles This table outlines hypothetical cycloaddition pathways.

| Reaction Type | Reactant | Expected Spirocyclic Product Core |

| [3+2] Cycloaddition | Benzonitrile Oxide | Spiro[pyrazinone-isoxazoline] |

| [3+2] Cycloaddition | Azomethine Ylide | Spiro[pyrazinone-pyrrolidine] |

| [4+2] Diels-Alder | Cyclopentadiene | Spiro[pyrazinone-norbornene] |

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Transition metal catalysis has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cnnih.gov

The pyrazinone core of this compound can be functionalized through various cross-coupling reactions, provided that suitable leaving groups (e.g., halogens) are present on the ring. Reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations allow for the introduction of a wide range of substituents, including aryl, vinyl, and amino groups. rsc.orgbeilstein-journals.org For instance, a halogenated pyrazinone precursor could be coupled with a boronic acid under palladium catalysis to introduce a new carbon-carbon bond. Microwave-assisted protocols have been shown to significantly accelerate these transformations for related pyrazinone systems. rsc.org

The exocyclic methylidene group offers another handle for functionalization. Transition metal-catalyzed reactions can be employed to modify this group. For example, an Eschenmoser coupling reaction could be utilized to introduce substituted methylidene groups. nih.gov Furthermore, reactions that proceed via activation of the C-H bond adjacent to the double bond could potentially be used to introduce functionality. While direct examples on this compound are scarce, the principles of transition-metal catalysis on similar systems suggest feasibility. beilstein-journals.org

| Reaction Type | Substrate | Reagent | Catalyst | Product | Reference |

| Suzuki-Miyaura Coupling | Halogenated Pyrazinone | Boronic Acid | Palladium | Aryl-substituted Pyrazinone | rsc.orgbeilstein-journals.org |

| Heck Coupling | Halogenated Pyrazinone | Alkene | Palladium | Alkenyl-substituted Pyrazinone | beilstein-journals.org |

| Buchwald-Hartwig Amination | Halogenated Pyrazinone | Amine | Palladium | Amino-substituted Pyrazinone | rsc.org |

Oxidation and Reduction Pathways

The selective oxidation and reduction of the different functional groups within this compound are crucial for its synthetic diversification.

The exocyclic double bond is a prime site for selective oxidation. Depending on the reagents and reaction conditions, various products can be obtained. For instance, epoxidation of the methylidene group would yield a spiro-oxirane-pyrazinone, a reactive intermediate that can be further transformed. Dihydroxylation would lead to a diol, and oxidative cleavage could potentially convert the methylidene group into a ketone. The choice of oxidant is critical to avoid undesired reactions with the pyrazinone ring, which itself can be susceptible to oxidation under harsh conditions. While specific studies on this compound are not widely reported, general methods for the selective oxidation of exocyclic double bonds are well-established in organic chemistry.

Synthesis and Characterization of 3 Methylidenepyrazin 2 One Derivatives and Analogs

Systematic Modification of the Pyrazinone Ring System

Systematic modification of the pyrazinone core is crucial for fine-tuning the electronic and steric properties of the molecule. This is typically achieved by introducing substituents at the nitrogen and carbon atoms of the heterocyclic ring.

Substitution on the Pyrazine (B50134) Nitrogen Atoms

The nitrogen atoms of the pyrazinone ring, particularly the N-1 position, are common sites for substitution. The introduction of alkyl or aryl groups at this position can significantly impact the molecule's solubility, metabolic stability, and binding interactions with biological targets.

A general approach for N-1 substitution involves the deprotonation of the N-H group using a suitable base, followed by quenching with an electrophile. For instance, in related pyrazinone systems, modification at the N-1 position by introducing or removing a methyl group has been shown to profoundly affect activity against viral mutants. researchgate.net The synthesis often starts from a precursor like a 3,5-dihalo-2(1H)-pyrazinone, which can be N-alkylated before subsequent modifications at other positions. rsc.org

Table 1: Examples of N-1 Substitution on Pyrazinone Precursors

| Precursor | Reagent | Substituent (R1) | Reference |

|---|---|---|---|

| 3,5-Dibromo-2(1H)-pyrazinone | Methylating Agent (e.g., MeI, DMS) | -CH₃ | rsc.org |

| 3,5-Dichloro-2(1H)-pyrazinone | Benzyl Bromide, Base (e.g., NaH) | -CH₂Ph | researchgate.net |

Introduction of Substituents on the Pyrazinone Carbon Atoms

The carbon atoms at the C-5 and C-6 positions of the pyrazinone ring provide key handles for derivatization. Introducing substituents at these positions can modulate the electronic nature of the ring and provide vectors for exploring chemical space.

A common strategy begins with a halogenated pyrazinone, such as a 3,5-dichloro- or 3,5-dibromo-2(1H)-pyrazinone. rsc.org The halogen at the C-5 position can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is frequently employed to introduce aryl or heteroaryl groups at C-5, using the corresponding boronic acid or ester. rsc.org Similarly, substituents at C-6 can be incorporated by starting the synthesis from appropriately substituted acyclic building blocks, such as an α-aminonitrile derived from a Strecker-type reaction. nih.gov

For example, a collection of 1,3,5-trisubstituted-2(1H)-pyrazinones was prepared from a 3,5-dibromo-1-methyl-2(1H)-pyrazinone intermediate. The substituent at C-5 was introduced via a Suzuki-Miyaura cross-coupling with a 7-azaindole-3-boronic acid pinacol (B44631) ester. rsc.org

Advanced Derivatization of the Exocyclic Methylidene Group

The exocyclic double bond at the C-3 position is a defining feature of 3-methylidenepyrazin-2-one and a prime target for advanced derivatization to generate novel chemical entities with diverse geometries and properties.

Conversion to Substituted Alkylidenes and Arylidenes

The methylidene group can be elaborated into more complex substituted alkylidene and arylidene moieties. This is most commonly achieved through a Knoevenagel-type condensation reaction. This reaction involves the base-catalyzed condensation of a precursor with an active methyl group at the C-3 position (e.g., 3-methyl-2(1H)-pyrazinone) with various aldehydes or ketones. jst.go.jpresearchgate.net The electron-deficient nature of the pyrazine ring acidifies the protons of the 3-methyl group, facilitating deprotonation by a weak base like piperidine (B6355638) and subsequent condensation. jst.go.jpnih.gov

This method provides a straightforward route to a wide array of (E)-3-arylidenepyrazin-2-ones, analogous to the synthesis of similar chalcone-like structures and 3-alkylideneindolin-2-ones. researchgate.netmdpi.com The choice of aldehyde or ketone directly dictates the substituent on the newly formed exocyclic double bond.

Table 2: Synthesis of 3-Arylidenepyrazin-2-ones via Knoevenagel Condensation

| 3-Methylpyrazinone Precursor | Aldehyde | Catalyst | Resulting Group | Reference |

|---|---|---|---|---|

| 2-Methyl-thiazolo[4,5-b]pyrazine | 4-(Dimethylamino)benzaldehyde | Piperidine/AcOH | 4-(Dimethylamino)benzylidene | jst.go.jp |

| 2-Methyl-thiazolo[4,5-b]pyrazine | 9-Julolidinecarboxaldehyde | Piperidine/AcOH | Julolidinylidene | jst.go.jp |

| 3-Methyl-1-phenylpyrazolin-5-one | Various Aromatic Aldehydes | Ethylammonium Nitrate | Arylidene | researchgate.net |

Formation of Spirocyclic Systems via Cyclization

The exocyclic double bond of this compound derivatives serves as an excellent dipolarophile for cycloaddition reactions, leading to the formation of complex spirocyclic systems. libretexts.org These structures are of high interest in drug discovery due to their rigid, three-dimensional nature. nih.gov

A prominent method for constructing such scaffolds is the 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide with the 3-methylidene-pyrazin-2-one. mdpi.com The azomethine ylide, typically formed from the condensation of an α-amino acid (like sarcosine) and an aldehyde (like isatin), reacts specifically with the exocyclic C=C bond. mdpi.com This reaction proceeds regio- and diastereoselectively to form a new five-membered pyrrolidine (B122466) ring that is spiro-fused to the pyrazinone core at the C-3 position. mdpi.com This creates a complex spiro[piperazine-2,3'-pyrrolidine]-5-one skeleton with multiple new stereocenters.

Table 3: Formation of Spirocyclic Pyrazinones via 1,3-Dipolar Cycloaddition

| Dipolarophile (Pyrazinone Derivative) | Dipole Precursors | Resulting Spiro System | Reference Concept |

|---|---|---|---|

| 3-Arylidenepyrazin-2-one | Isatin, Sarcosine | Spiro[pyrazinone-3,3'-pyrrolidine]-2'-one | mdpi.com |

| 3-Alkylidenepyrazin-2-one | Acenaphthenequinone, Phenylalanine | Spiro[pyrazinone-3,3'-pyrrolidine] | mdpi.com |

Exploration of Structure-Reactivity Relationships in Novel Derivatives

The relationship between the structure of novel this compound derivatives and their chemical reactivity is fundamental to their application. Modifications at the pyrazinone ring and the exocyclic group directly influence the electronic distribution and steric environment of the molecule, thereby dictating its reactivity.

The introduction of electron-withdrawing substituents (e.g., halogens, nitro groups) on the pyrazinone ring (at C-5 or C-6) enhances the electrophilicity of the exocyclic double bond. This makes the double bond more susceptible to nucleophilic attack, such as in Michael addition reactions or in cycloadditions with electron-rich dienes. Conversely, electron-donating groups would decrease this reactivity. Such electronic modulation has been shown to be critical for the biological activity of related pyrazinone inhibitors. researchgate.net

Similarly, the nature of the substituent on the exocyclic alkylidene or arylidene group governs its reactivity. Arylidene derivatives bearing electron-withdrawing groups on the aromatic ring will exhibit enhanced electrophilicity at the β-carbon, facilitating conjugate addition reactions. The stereochemistry and conformation of these derivatives, influenced by the substituents, also play a crucial role in their interaction with reagents and biological receptors. researchgate.net The systematic study of these relationships, often aided by computational modeling, allows for the rational design of derivatives with desired reactivity profiles for specific applications in synthesis or pharmacology. mdpi.com

Applications in Advanced Organic Synthesis

3-Methylidenepyrazin-2-one as a Versatile Synthetic Building Block

The strategic placement of functional groups within the this compound framework allows it to serve as a linchpin in the assembly of more elaborate molecular structures.

The pyrazinone ring is a common motif in natural products, and methods for its construction and subsequent elaboration are of significant interest. nih.gov The synthesis of pyrazinone derivatives often involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds or the cyclization of appropriately substituted acyclic precursors. nih.govrsc.org The exocyclic double bond in this compound offers a handle for further functionalization and annulation reactions, enabling access to a variety of fused and spirocyclic heterocyclic systems. For instance, cycloaddition reactions across the methylidene group can lead to the formation of novel polycyclic frameworks. The [3+2] cycloaddition of 1,3-dipoles is a powerful method for constructing five-membered heterocyclic rings. uchicago.edunih.gov While not specifically documented for this compound, its conjugated system is an ideal candidate for such transformations, potentially yielding complex pyrrolidinyl- or isoxazolidinyl-fused pyrazinones.

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry. nih.govmdpi.comrug.nl The chiral pool approach utilizes readily available enantiopure natural products, such as amino acids, as starting materials. mdpi.com Given that α-amino acids are common precursors in pyrazinone synthesis, it is conceivable to prepare chiral, non-racemic 3-methylidenepyrazin-2-ones. nih.govrsc.org Such chiral building blocks could then be used in diastereoselective reactions, where the existing stereocenter directs the formation of new ones. However, specific examples of using this compound in this context are not prevalent in the current literature.

Contribution to the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The generation of molecular complexity often relies on the efficient formation of carbon-carbon and carbon-heteroatom bonds. The reactivity profile of this compound makes it a suitable partner in various bond-forming reactions.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. rug.nlresearchgate.net Isocyanide-based MCRs, such as the Ugi reaction, are particularly powerful for the synthesis of peptide-like structures and heterocycles. mdpi.comrug.nlresearchgate.net The synthesis of 3,4-dihydropyrazin-2(1H)-ones has been achieved through Ugi four-component reactions followed by a cyclization step. mdpi.comrug.nl This suggests a plausible, though not explicitly demonstrated, strategy for the synthesis of substituted this compound derivatives through MCRs, which would rapidly generate molecular diversity.

Fused and bridged ring systems are common structural motifs in complex natural products. Diels-Alder reactions, a type of [4+2] cycloaddition, are a cornerstone for the synthesis of six-membered rings and the corresponding fused systems. libretexts.org The conjugated diene system within this compound makes it a potential candidate to act as the diene component in Diels-Alder reactions, reacting with various dienophiles to construct fused cyclohexene-pyrazinone structures. A related structure, 3-methylidene-2,3-dihydro-1,8-naphthyridinone, highlights the synthetic utility of the exocyclic methylene (B1212753) group conjugated to a carbonyl for building molecular complexity. nih.gov

Table 1: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Potential Product |

|---|---|---|

| Diels-Alder [4+2] | Alkene/Alkyne | Fused Cyclohexene/Cyclohexadiene Pyrazinone |

| 1,3-Dipolar [3+2] | Azomethine Ylide | Spiro-pyrrolidinyl Pyrazinone |

This table represents theoretical applications based on the known reactivity of similar structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.